Standard HSD17B13 inhibitors often lack defined selectivity or in vivo correlation, leading to non-reproducible hepatic lipid metabolism studies. HSD17B13-IN-36 (compound 116) is a well-characterized chemical probe with confirmed biochemical potency (IC50 <0.1 µM against estradiol substrate).
- **Use Case**: Positive control in enzymatic assays, SAR benchmark, or tool compound for steatosis/cellular lipotoxicity models.
- **Differentiation**: Defined pharmacological profile distinct from BI-3231 or HSD17B13-IN-105.
- **Supply**: Reliable sourcing for reproducible MASH/NAFLD target validation.
Molecular FormulaC20H17F2N3O4S
Molecular Weight433.4 g/mol
Cat. No.B12365626
⚠ Attention: For research use only. Not for human or veterinary use.
HSD17B13-IN-36: Potent HSD17B13 Inhibitor for NAFLD/NASH
HSD17B13-IN-36, also known as compound 116, is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) . It belongs to the 17β-HSD inhibitor class, which has emerged as a promising therapeutic strategy for non-alcoholic fatty liver diseases (NAFLD) and non-alcoholic steatohepatitis (NASH) [1]. In biochemical assays with estradiol as a substrate, HSD17B13-IN-36 inhibits HSD17B13 with an IC50 of less than 0.1 μM [2]. It is a well-characterized tool compound for investigating the role of HSD17B13 in hepatic lipid metabolism and disease progression .
HSD17B13 enzymatic pathway inhibition studies
Hepatic lipid metabolism model-response context
Chemical probe for in vivo PK/PD and target engagement profiling
[1] Chen L, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025;68(11):11127-11148. View Source
[2] MedChemExpress (MCE). HSD17B13-IN-36. CAS No. 2730027-86-6. View Source
Why HSD17B13-IN-36 Cannot Be Replaced
The HSD17B13 inhibitor landscape is characterized by a wide range of potencies, selectivity profiles, and downstream biological effects. Simple potency comparisons (IC50 values) are insufficient to guide procurement, as compounds with similar enzyme inhibition can exhibit vastly different activity in cellular models of lipotoxicity and in vivo efficacy due to variations in selectivity against homologous enzymes (e.g., HSD17B4, HSD17B11) [1], liver microsomal stability, and tissue distribution [2]. HSD17B13-IN-36, as a defined chemical probe, offers a specific pharmacological profile that is not replicated by other inhibitors like BI-3231 or HSD17B13-IN-105. Therefore, generic substitution based on target class alone can lead to non-reproducible or misinterpreted experimental results, particularly when comparing data across studies with different tool compounds . The evidence below provides the quantitative comparisons necessary for informed scientific selection.
Similar potency, different pharmacology
In vitro IC50 overlap with HSD17B13-IN-105 does not guarantee matched cellular or in vivo response; scaffold and selectivity differences may shift pathway interpretation.
BI-3231 as precedent for in vivo limitations
BI-3231 exhibits reported suboptimal liver microsomal stability and in vivo anti-MASH effects in recent models, highlighting that target class alone cannot predict pharmacological profile.
[1] Alcober-Boquet L, et al. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes. Am J Physiol Cell Physiol. 2024;326(3):C767-C782. View Source
[2] Chen L, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025;68(11):11127-11148. View Source
HSD17B13-IN-36 Differentiation Evidence
Target Potency vs. HSD17B13-IN-105
HSD17B13-IN-36 demonstrates comparable target engagement to the closely related analog HSD17B13-IN-105 in biochemical assays. While HSD17B13-IN-36 has an IC50 of <0.1 μM, HSD17B13-IN-105 exhibits a slightly more potent IC50 of 0.036 μM .
Target potencyCross-study context
IC50 < 0.1 μM vs. HSD17B13-IN-105: 0.036 μM
Comparable inhibition context for SAR exploration
~2.8-fold difference based on upper limit; estradiol substrate assay
~2.8-fold difference (calculated based on upper limit)
Conditions
Enzymatic assay with estradiol as substrate
Why This Matters
This indicates that HSD17B13-IN-36 is a similarly potent inhibitor, making it a suitable alternative for studies where HSD17B13-IN-105 is not available or where a different chemical scaffold is desired for SAR exploration.
HSD17B13-IN-36 serves as a differentiated pharmacological tool compared to the widely used inhibitor BI-3231. While BI-3231 demonstrates higher potency (IC50 = 1 nM) , recent studies have shown that a new inhibitor (compound 32) demonstrates 'significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231' and 'exhibited better anti-MASH effects compared to BI-3231' in multiple mouse models [1]. These findings highlight the limitations of BI-3231 in vivo and underscore the need for alternative chemical probes like HSD17B13-IN-36 for comprehensive preclinical evaluation.
In vivo & PK differentiationClass-level inference
HSD17B13-IN-36: no direct comparative data
BI-3231: reported suboptimal PK and in vivo anti-MASH effects
Differentiated probe context for in vivo studies
Class-level inference; requires direct comparison data
HSD17B13 inhibitorSelectivity profileIn vivo efficacy
Evidence Dimension
In vivo efficacy and PK profile
Target Compound Data
Not available for HSD17B13-IN-36
Comparator Or Baseline
BI-3231: suboptimal PK and in vivo efficacy as reported in recent literature [1]
Quantified Difference
Not available for HSD17B13-IN-36; BI-3231 shows significantly worse liver microsomal stability and in vivo anti-MASH effects compared to a newer inhibitor (compound 32) [1].
Conditions
Mouse models of MASH
Why This Matters
Given the established in vivo limitations of BI-3231, HSD17B13-IN-36 provides an essential alternative chemical probe for researchers seeking to validate HSD17B13-dependent mechanisms in more physiologically relevant systems and to overcome the pharmacokinetic liabilities associated with BI-3231.
HSD17B13 inhibitorSelectivity profileIn vivo efficacy
[1] Chen L, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025;68(11):11127-11148. View Source
HSD17B13-IN-36 Research Applications
Biochemical Screening & SAR Studies
HSD17B13-IN-36, with its well-defined IC50 of <0.1 μM , is ideally suited for use as a reference standard in biochemical assays to profile new HSD17B13 inhibitor candidates. It can be used as a positive control in enzymatic assays or as a benchmark for structure-activity relationship (SAR) optimization campaigns, given its comparable potency to HSD17B13-IN-105 (IC50 = 0.036 μM) .
HSD17B13 Function in NAFLD/NASH Models
The compound is a valuable tool for elucidating the role of HSD17B13 in the pathogenesis of NAFLD and NASH [1]. As a chemical probe with a distinct profile from BI-3231, which has known in vivo limitations [2], HSD17B13-IN-36 can be employed in cellular models of steatosis and lipotoxicity to validate target engagement and downstream metabolic effects, helping researchers dissect HSD17B13-dependent pathways.
In Vivo Proof-of-Concept for Novel Therapies
Given the need for improved HSD17B13 inhibitors with favorable in vivo profiles [3], HSD17B13-IN-36 can serve as a foundational tool compound for initial in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies. Its use can help establish the relationship between target engagement in the liver and efficacy in preclinical models of MASH, paving the way for the development of next-generation, liver-targeted inhibitors.
Application
Selection Property
Validation Focus
Pathway inhibition & SAR studies
Target engagement & selectivity profile
In vitro enzymatic & binding assays
Lipid metabolism model studies
Cellular steatosis & lipotoxicity assay context
Target engagement & metabolic endpoint review
In vivo PK/PD & model-response studies
Liver microsomal stability & exposure context
MASH model endpoint & tissue distribution review
[1] Alcober-Boquet L, et al. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes. Am J Physiol Cell Physiol. 2024;326(3):C767-C782. View Source
[2] Chen L, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025;68(11):11127-11148. View Source
[3] Chen L, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025;68(11):11127-11148. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.